molecular formula C4H9NO3S B1267172 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide CAS No. 20688-37-3

4-Aminotetrahydrothiophene-3-ol 1,1-dioxide

Cat. No. B1267172
CAS RN: 20688-37-3
M. Wt: 151.19 g/mol
InChI Key: REXPOWCRPFUCHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Aminotetrahydrothiophene-3-ol 1,1-dioxide is a sulfur-containing heterocyclic compound with potential significance in various chemical and pharmaceutical applications. While not directly mentioned in the literature, related compounds such as 3-aminotetrahydrothiophene derivatives and their synthesis methods offer insights into the chemistry of similar sulfur-containing heterocycles.

Synthesis Analysis

Synthesis of related sulfur-containing heterocycles often involves multistep reactions, including the Strecker and Bucherer-Bergs syntheses for 3-aminotetrahydrothiophene-3-carboxylic acids from 3-ketotetrahydrothiophenes, highlighting the versatility of synthetic approaches in accessing such compounds (Hatanaka & Ishimaru, 1973).

Molecular Structure Analysis

The molecular structure of closely related compounds, such as (E)-3,4-dibromotetrahydrothiophene 1,1-dioxide, has been determined using techniques like X-ray crystallography and electron diffraction, revealing details about conformational preferences and the impact of substituents on the molecule's geometry (Blake et al., 1995).

Chemical Reactions and Properties

The reactivity of similar thiophene derivatives with amines and electrophiles has been explored, demonstrating the potential for diverse functionalization strategies. For example, the molecular complex 3-methyl-2,4-dinitrothiophene 1,1-dioxide-pyridine can undergo reactions with amines, showcasing the chemical versatility of these sulfur-containing heterocycles (Efremova et al., 2004).

Physical Properties Analysis

The structural determination of related compounds provides insights into their physical properties. For instance, electron diffraction studies on tetrahydrothiophene-1-oxide and its derivatives reveal information about bond lengths and angles, contributing to a better understanding of the physical characteristics of these molecules (Forgács et al., 1989).

Chemical Properties Analysis

The chemical properties of 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide and related compounds can be inferred from their reactions and structural analysis. For example, studies on the reactivity of the 4-amino-5H-1,2-oxathiole-2,2-dioxide system towards electrophiles and nucleophiles reveal the chemical behavior of similar sulfur-containing heterocyclic systems, providing insights into their potential chemical properties and reactivity patterns (de Castro et al., 2008).

Scientific Research Applications

Chemical Synthesis and Reactions

4-Aminotetrahydrothiophene-3-ol 1,1-dioxide is a versatile compound used in various chemical syntheses and reactions. A notable application is in the preparation of 3-oxotetrahydrothiophen dioxide, which is derived from 3-aminotetrahydrothiophen dioxide through oxidation and hydrolysis processes (Mason, Smith, Stern, & Elvidge, 1967). Additionally, the compound is involved in the formation of cis and trans isomers of N-substituted 4-aminothiolan-3-ol 1,1-dioxides, demonstrating its role in producing structurally diverse molecules (Bezmenova, Dul’nev, & Rybakova, 1980).

Catalysis and Material Science

In material science and catalysis, 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide derivatives have been explored. For instance, molecular complexes involving similar structures have been studied for their reactivity and potential in catalytic applications, such as in reactions with amines (Efremova, Lapshina, Berkova, & Berestovitskaya, 2004).

Medicinal Chemistry and Drug Discovery

In medicinal chemistry, the synthesis of derivatives of 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide is critical. A notable application is its use as a building block in drug discovery. For example, its derivative, 4-amino-4-methyltetrahydro-2H-thiopyran 1,1-dioxide, serves as an important cyclic sulfone motif in the development of medicinal compounds (Hugelshofer et al., 2021).

Green Chemistry

In the field of green chemistry, derivatives of 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide have been utilized in reactions that contribute to sustainable practices. For instance, iron(III) amino triphenolate complexes, which can be derived from similar compounds, have been used as catalysts for converting carbon dioxide to cyclic carbonate, showcasing the role of these derivatives in environmental sustainability (Taherimehr et al., 2013).

properties

IUPAC Name

4-amino-1,1-dioxothiolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3S/c5-3-1-9(7,8)2-4(3)6/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REXPOWCRPFUCHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00942890
Record name 3-Amino-4-hydroxy-1lambda~6~-thiolane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00942890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminotetrahydrothiophene-3-ol 1,1-dioxide

CAS RN

55261-00-2, 20688-37-3
Record name Thiophene-3-ol, 4-aminotetrahydro-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55261-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminotetrahydro-3-thiophenol 1,1-dioxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020688373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiophene-3-ol, tetrahydro-4-amino-, 1,1-dioxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055261002
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC160588
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160588
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Amino-4-hydroxy-1lambda~6~-thiolane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00942890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-(3R,4R)-3-amino-4-hydroxy-1lambda6-thiolane-1,1-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.